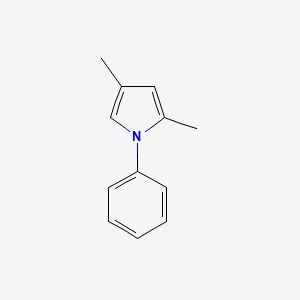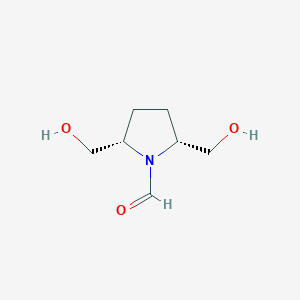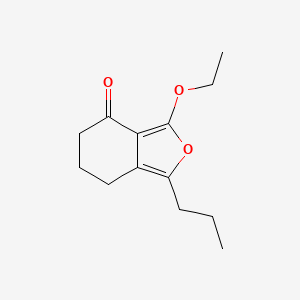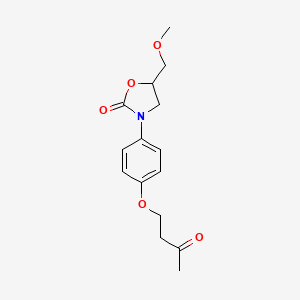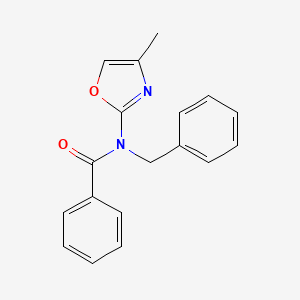![molecular formula C12H15NO2 B12882686 [2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol CAS No. 63285-63-2](/img/structure/B12882686.png)
[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a methanol group and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol typically involves the reaction of 2-(4-ethylphenyl)oxazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Techniques such as distillation and crystallization may be employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparación Con Compuestos Similares
- (2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- (2-(4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
- (2-(4-Benzyl-4,5-dihydrooxazol-2-yl)phenyl)methanol
Comparison: (2-(4-Ethyl-4,5-dihydrooxazol-2-yl)phenyl)methanol is unique due to the presence of the ethyl group on the oxazoline ring, which can influence its chemical reactivity and interaction with biological targets. Compared to its dimethyl, phenyl, and benzyl analogs, the ethyl-substituted compound may exhibit different solubility, stability, and biological activity profiles.
Propiedades
Número CAS |
63285-63-2 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
[2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H15NO2/c1-2-10-8-15-12(13-10)11-6-4-3-5-9(11)7-14/h3-6,10,14H,2,7-8H2,1H3 |
Clave InChI |
VNGFWAKYAHLXDR-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC(=N1)C2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
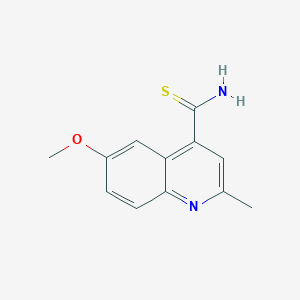
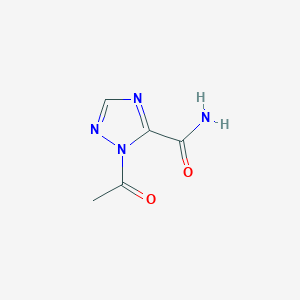
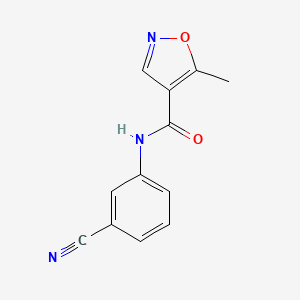
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)


